molecular formula C8H8BrNaO3S B1467895 Sodium 2-(2-bromo-phenyl)ethanesulfonate CAS No. 1033629-58-1

Sodium 2-(2-bromo-phenyl)ethanesulfonate

Cat. No. B1467895
M. Wt: 287.11 g/mol
InChI Key: IQIBYTOWIJWABC-UHFFFAOYSA-M
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Description

Sodium 2-(2-bromo-phenyl)ethanesulfonate, also known as sodium 2-bromoethanesulfonate , is an organic compound with the chemical formula C₈H₁₀BrNaO₃S . It belongs to the class of sulfinates (RSO₂Na), which have gained prominence due to their versatile reactivity and multifaceted synthetic applications .


Synthesis Analysis

The preparation of sodium sulfinates involves various synthetic methods. Notably, sodium sulfinates serve as versatile building blocks for synthesizing valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions. Researchers have made remarkable advancements in synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones using sodium sulfinates. These include vinyl sulfones, allyl sulfones, and β-keto sulfones .


Molecular Structure Analysis

The molecular formula of Sodium 2-(2-bromo-phenyl)ethanesulfonate is C₈H₁₀BrNaO₃S . Its structure consists of a bromophenyl group attached to an ethanesulfonate moiety. The sodium ion (Na⁺) balances the charge, resulting in a water-soluble compound .


Chemical Reactions Analysis

  • S–C Bond Formation : Sodium sulfinates contribute to the formation of various sulfones .

Physical And Chemical Properties Analysis

  • Stability : Bench-stable and moisture-insensitive .

Future Directions

Research on sodium sulfinates continues to evolve. Future directions may include exploring novel synthetic methodologies, investigating site-selective reactions (such as C–H sulfonylation), and optimizing sustainable synthetic routes. Additionally, understanding their applications in catalysis and material science remains an exciting avenue for exploration .

properties

IUPAC Name

sodium;2-(2-bromophenyl)ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S.Na/c9-8-4-2-1-3-7(8)5-6-13(10,11)12;/h1-4H,5-6H2,(H,10,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIBYTOWIJWABC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCS(=O)(=O)[O-])Br.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-(2-bromo-phenyl)ethanesulfonate

Synthesis routes and methods

Procedure details

A solution of 1-bromo-2-(2-bromoethyl)benzene (6.23 g, 23.6 mmol) in ethanol (20.5 mL) was added to a solution of sodium sulfite (3.12 g, 24.7 mmol) in water (25.0 mL). The mixture was heated at 100° C. for 24 hours. The reaction mixture was filtered, and the filtrate was then left to stand at 3° C. overnight. The resulting white crystals were collected by filtration and dried to give sodium 2-(2-bromo-phenyl)ethanesulfonate (4.00 g, 59%).
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
20.5 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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